molecular formula C16H27NO5 B2789018 (2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid CAS No. 2138566-59-1

(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid

Cat. No.: B2789018
CAS No.: 2138566-59-1
M. Wt: 313.394
InChI Key: JRIYKDUAADDSFJ-STQMWFEESA-N
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Description

“(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid” is a chiral organic compound characterized by a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a tetrahydrofuran (oxolane) ring substituted with a carboxylic acid at the 3-position. Its Boc group enhances stability during synthetic processes, while the oxolane ring may influence solubility and conformational rigidity .

Properties

IUPAC Name

(2S,3S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)10-13-12(14(18)19)6-9-21-13/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIYKDUAADDSFJ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2C(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[C@H]2[C@H](CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Implications
Target Compound (Not specified in evidence) C₁₇H₂₇NO₅ 329.40* Boc-protected piperidin-4-ylmethyl, oxolane-3-carboxylic acid, (2S,3S) stereochemistry Enhanced conformational rigidity; chiral specificity
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C₁₇H₂₃NO₄ 305.37 Boc-protected piperidine, phenyl substituent at C4, carboxylic acid at C3 Hydrophobic interactions via phenyl group
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (42346-68-9) C₆H₉NO₃ 143.14 Pyrrolidone ring, methyl group at N1, ketone at C5 Potential metabolic instability due to ketone
(2S)-3-Methyl-2-[[1-Boc-piperidine-4-carbonyl]amino]butanoic acid (1173670-71-7) C₁₇H₂₉N₃O₅ 355.43 Boc-piperidine linked via amide to L-valine residue Peptide-like structure; protease targeting
2-[(2S)-1-Boc-piperidin-2-yl]acetic acid (159898-10-9) C₁₃H₂₃NO₄ 265.33 Boc-piperidine with acetic acid side chain at C2 Simplified backbone; flexibility in derivatization
(2S)-2-[[1-Boc-piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid (1173668-87-5) C₁₆H₂₈N₂O₅S 360.47 Boc-piperidine linked via amide to methionine analog Sulfur moiety for redox or metal interactions

*Calculated based on molecular formula.

Key Observations

Core Structure Variations: The target compound’s oxolane ring distinguishes it from phenyl-substituted () or pyrrolidone-based analogs (). The oxolane’s ether oxygen may improve water solubility compared to purely hydrocarbon rings . Piperidine vs.

Functional Group Impact :

  • The Boc group in all piperidine derivatives () serves as a protective moiety for amines, critical in multi-step syntheses.
  • Carboxylic acid positioning (e.g., C3 in oxolane vs. C3 in phenylpiperidine) influences hydrogen-bonding capacity and binding to biological targets .

Stereochemical Considerations :

  • The (2S,3S) configuration in the target compound contrasts with the (3S,4R) stereochemistry in ’s phenylpiperidine analog. Such differences can drastically alter receptor affinity or enzymatic recognition .

Side Chain Modifications :

  • Methionine-like methylsulfanyl groups () introduce sulfur-based reactivity, whereas valine or acetic acid side chains () prioritize steric or electronic effects .

Spectroscopic and Analytical Insights

  • NMR and UV Spectroscopy : and highlight the use of ¹H-NMR and ¹³C-NMR to resolve stereochemistry and confirm Boc protection, critical for validating synthetic routes .
  • Safety and Handling : Safety data sheets () emphasize standard precautions for carboxylic acid derivatives, including proper ventilation and protective equipment.

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